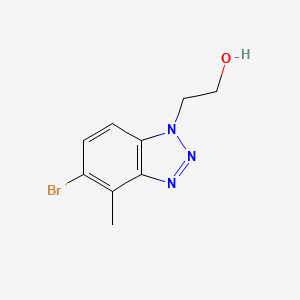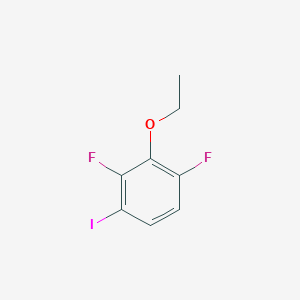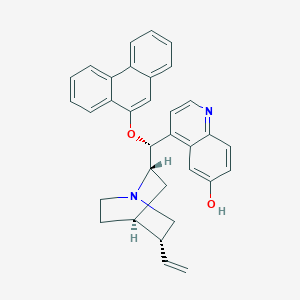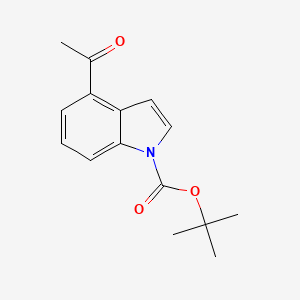
((Methacryloyloxy)methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a methylene bridge, which is further connected to a 2-methylprop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid typically involves the esterification of phosphonic acid derivatives with 2-methylprop-2-enoyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
{[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the 2-methylprop-2-enoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Chemistry
In chemistry, {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as a precursor for the preparation of phosphonate esters and phosphine ligands.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The phosphonic acid group mimics the phosphate group in biological molecules, allowing it to interact with enzymes that process phosphate substrates.
Medicine
In medicine, {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid derivatives are investigated for their potential as antiviral and anticancer agents. The compound’s ability to inhibit key enzymes makes it a candidate for drug development.
Industry
In industrial applications, this compound is used as a flame retardant and a plasticizer. Its stability and reactivity make it suitable for incorporation into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group binds to the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2-Methoxyphenyl isocyanate: A chemoselective reagent for amine protection/deprotection.
Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid): A polymer used in various industrial applications.
Uniqueness
{[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid is unique due to its combination of a phosphonic acid group with a 2-methylprop-2-enoyl moiety. This structure imparts specific reactivity and stability, making it suitable for diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H9O5P |
|---|---|
Molecular Weight |
180.10 g/mol |
IUPAC Name |
2-methylprop-2-enoyloxymethylphosphonic acid |
InChI |
InChI=1S/C5H9O5P/c1-4(2)5(6)10-3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9) |
InChI Key |
QHUQZGZZEWXSTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)




![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)

![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)






